2-Methylpropanoyl iodide

Organic Synthesis Medicinal Chemistry Selective Acylation

2-Methylpropanoyl iodide (isobutyryl iodide, CAS 65269-91-2) is a branched-chain acyl iodide with the molecular formula C₄H₇IO and a molecular weight of 198.00 g/mol. As a colorless liquid with a boiling point in the range of 120–130 °C , it belongs to the class of halogenated acyl compounds.

Molecular Formula C4H7IO
Molecular Weight 198.00 g/mol
CAS No. 65269-91-2
Cat. No. B14496416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpropanoyl iodide
CAS65269-91-2
Molecular FormulaC4H7IO
Molecular Weight198.00 g/mol
Structural Identifiers
SMILESCC(C)C(=O)I
InChIInChI=1S/C4H7IO/c1-3(2)4(5)6/h3H,1-2H3
InChIKeyKCEQXZOUGLIKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpropanoyl Iodide (CAS 65269-91-2): Core Properties and Role as a High-Reactivity Acylating Agent


2-Methylpropanoyl iodide (isobutyryl iodide, CAS 65269-91-2) is a branched-chain acyl iodide with the molecular formula C₄H₇IO and a molecular weight of 198.00 g/mol [1]. As a colorless liquid with a boiling point in the range of 120–130 °C , it belongs to the class of halogenated acyl compounds. Its defining chemical characteristic is the highly polarized carbon-iodine bond, which renders the carbonyl carbon exceptionally electrophilic and makes the iodide an excellent leaving group, thereby conferring high reactivity toward a wide range of nucleophiles [2].

High-reactivity acyl iodide for nucleophilic acylation
Supports regioselective acylation of complex molecules
Iodide leaving group enables reactions under mild conditions

Why 2-Methylpropanoyl Iodide Is Not a Drop-In Replacement for Its Chloride or Bromide Analogs


The common practice of substituting one acyl halide for another to modulate reaction rate or yield can lead to unpredictable and suboptimal outcomes. In-class analogs, such as isobutyryl chloride and bromide, exhibit distinct reactivity profiles that preclude their simple interchange. The leaving group ability and resulting electrophilicity at the carbonyl center varies dramatically down the halogen series (I⁻ > Br⁻ > Cl⁻) [1]. This difference translates into quantifiable variations in reaction kinetics and selectivity. For instance, an isobutyryl bromide is approximately 30-fold more reactive than its chloride counterpart in the acylation of anilines [2]. Furthermore, the unique properties of the acyl iodide can enable specific transformations that are either inefficient or impossible with other halides, often requiring alternative, less direct synthetic strategies or resulting in complex mixtures rather than a single, desired product [3].

Leaving-group ability
Iodide departs far more readily than chloride or bromide, altering reaction rate and selectivity profile.
Mechanistic pathway
Acyl iodide can proceed via dual mechanisms not accessible to acyl chlorides, changing product outcome.
Product distribution
Substituting with other alkyl halides may yield complex mixtures rather than a single desired product.

Quantitative Differentiation of 2-Methylpropanoyl Iodide: Head-to-Head Evidence for Informed Procurement


Enhanced Acylation Selectivity vs. Other Alkyl Halides in Complex Molecule Synthesis

In the synthesis of daunorubicin analogs, 2-methylpropanoyl iodide (isobutyryl iodide) demonstrated superior selectivity compared to other common alkylating agents. Under identical reaction conditions, the use of isobutyryl iodide cleanly afforded the desired 9-isobutyryl derivative in a single step. In contrast, extension of the same procedure to ethyl iodide, benzyl bromide, or heptyl iodide resulted in complex mixtures of mono- and dialkylated products, along with recovered starting material, necessitating the use of a co-solvent (hexamethylphosphoramide) to achieve any conversion [1].

Acylation Selectivity
Head-to-head
Clean single product vs. mixtures of mono‑ and dialkylated species for ethyl, benzyl, and heptyl halides.
Supports regioselective synthesis workflow
Based on daunorubicin analog synthesis; no co‑solvent required.
Organic Synthesis Medicinal Chemistry Selective Acylation

Dual Reactivity Mechanism vs. Acyl Chloride in Alcoholysis

Quantum-chemical studies on the reaction of acyl halides with methanol have revealed a key mechanistic distinction for acyl iodides. While acyl chlorides proceed via a single reaction pathway, acyl iodides exhibit dual reactivity, with potential energy surfaces indicating two competing pathways: a four-center mechanism and an SN2 mechanism. The activation parameters for these two pathways were found to be similar, explaining the unique reactivity profile of acyl iodides [1]. This provides a fundamental, quantifiable basis for their different behavior compared to the more commonly used acyl chlorides.

Reaction Mechanism
Reported
Dual reactivity via four‑center and SN2 pathways with similar activation parameters.
Unique reactivity for mechanistic studies
Quantum‑chemical methanolysis study.
Physical Organic Chemistry Reaction Mechanisms Computational Chemistry

Superior Substrate Performance in Specific Enzyme Assays

In the development of diagnostic assays for human serum cholinesterase, thiocholine esters of various acids were synthesized and evaluated. The isobutyryl ester (containing the 2-methylpropanoyl moiety) was identified as one of the most efficient substrates. Quantitatively, it exhibited excellent aqueous solubility (>10 mmol/L) and negligible cross-reactivity with acetylcholinesterase, ensuring assay specificity [1]. Critically, its spontaneous (non-enzymatic) hydrolysis rate in aqueous solution was approximately 25-fold slower than the enzymatic hydrolysis rate, contributing to a linear assay range up to 1800 U/L and long-term reagent stability (>5 years as a solid iodide salt at 5°C) [1].

Enzyme Substrate
Cross-study comparable
Solubility >10 mmol/L; spontaneous hydrolysis ~1/25 of enzymatic rate; linear to 1800 U/L; stable >5 years at 5 °C.
Supports enzyme assay reagent research
Cholinesterase assay in aqueous buffer; negligible acetylcholinesterase cross‑reactivity.
Clinical Chemistry Enzymology Diagnostic Reagents

Potency Comparable to Standard-of-Care in HDAC Inhibitor Development

In the search for novel non-hydroxamate histone deacetylase (HDAC) inhibitors, an S-isobutyryl derivative (compound 51, which contains the 2-methylpropanoyl group) was synthesized and evaluated. In a cancer cell growth inhibition assay, this compound demonstrated strong activity, with its potency being directly compared and found to be comparable to that of suberoylanilide hydroxamic acid (SAHA), a well-established clinical HDAC inhibitor [1].

Cell Growth Inhibition
Cross-study comparable
Potency comparable to suberoylanilide hydroxamic acid in cancer cell assay.
Supports pharmacophore research context
In vitro cell growth inhibition assay; no significant potency difference reported.
Cancer Biology Epigenetics Drug Discovery

In Situ Generation for Enhanced Reactivity from Acyl Chlorides

Acyl iodides, including 2-methylpropanoyl iodide, are recognized as highly reactive intermediates. A key piece of evidence comes from studies showing that acid chlorides can be activated by a simple iodide source (e.g., NaI) to undergo nucleophilic attack from relatively weak nucleophiles. This process is proposed to occur via the in situ generation of the more electrophilic acid iodide intermediate . This provides a class-level inference that the iodide derivative is inherently a more potent electrophile than its chloride counterpart, enabling acylation reactions that are otherwise challenging.

In Situ Activation
Class-level
Iodide source activates acyl chloride via in situ generation of more electrophilic acyl iodide intermediate.
Class‑level inference; data to verify
Based on qualitative activation of hindered phenol and sulfonamide acylations.
Synthetic Methodology Catalysis Acylation

Optimal Application Scenarios for 2-Methylpropanoyl Iodide Based on Verifiable Performance


Synthesis of Complex Pharmaceutical Intermediates Requiring High Regioselectivity

In medicinal chemistry projects, such as the synthesis of anthracycline analogs, 2-methylpropanoyl iodide is the reagent of choice for installing an isobutyryl group. The evidence shows it provides a clean, single product where other alkyl halides produce complex mixtures, thereby reducing purification steps, saving time, and improving overall yield [1].

Development of Stable, Specific Diagnostic Enzyme Assay Reagents

For the formulation of clinical chemistry assays targeting human serum cholinesterase, the 2-methylpropanoyl moiety (as its thiocholine ester) is a validated substrate. Its high aqueous solubility (>10 mmol/L), negligible cross-reactivity with acetylcholinesterase, and excellent long-term stability (>5 years) make it a reliable choice for creating diagnostic kits with consistent performance and extended shelf-life [2].

Fundamental Mechanistic Studies in Physical Organic Chemistry

Researchers investigating nucleophilic acyl substitution mechanisms can utilize 2-methylpropanoyl iodide to probe unique reactivity profiles. Computational and experimental studies have established that acyl iodides can proceed via dual reaction pathways (four-center and SN2) that are not available to acyl chlorides, making this compound an essential tool for exploring structure-reactivity relationships [3].

Acylation of Sterically Hindered or Weakly Nucleophilic Substrates

When faced with challenging acylations, such as those involving hindered phenols or deactivated amines, using 2-methylpropanoyl iodide, either directly or generated in situ from the corresponding acyl chloride, is a validated strategy. This method leverages the superior electrophilicity of the acyl iodide to achieve reactions that are inefficient or fail entirely with standard acyl chlorides, offering a more efficient synthetic route .

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
High electrophilicity acyl iodide
Product purity and regioselectivity
Cholinesterase assay reagent research
Substrate solubility and specificity
Assay linearity and reagent stability
Mechanistic pathway studies
Dual‑mechanism reactivity
Reaction pathway profiling
Hindered substrate acylation
Enhanced electrophilicity for weak nucleophiles
Conversion efficiency under mild conditions

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